1-Oxa-9-azaspiro[5.5]undecan-5-amine
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-5-amine is a spirocyclic compound characterized by a unique structural motif that combines a tetrahydropyran ring and a piperidine ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-amine typically involves the Prins cyclization reaction. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive, often requiring optimization to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents at specific positions on the spiro ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophilic substitution reactions with reagents like sodium azide.
Major Products: The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecan-5-amine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: As an inhibitor of specific enzymes and proteins.
Industry: Used in the development of new antibacterial agents and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By binding to this protein, 1-Oxa-9-azaspiro[5.5]undecan-5-amine disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic structure but with different biological activities.
9-Oxa-2-azaspiro[5.5]undecan-5-one: Another spirocyclic compound with distinct chemical properties.
Uniqueness: 1-Oxa-9-azaspiro[5.5]undecan-5-amine stands out due to its potent inhibitory activity against the MmpL3 protein and its potential as a therapeutic agent for tuberculosis .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-7-12-9(8)3-5-11-6-4-9/h8,11H,1-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPMSZKUYVOOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCNCC2)OC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292097 |
Source
|
Record name | 1-Oxa-9-azaspiro[5.5]undecan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174469-94-4 |
Source
|
Record name | 1-Oxa-9-azaspiro[5.5]undecan-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174469-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-9-azaspiro[5.5]undecan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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